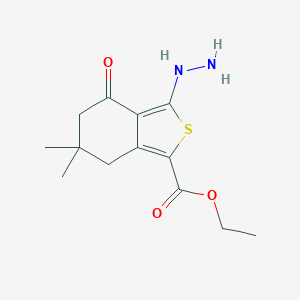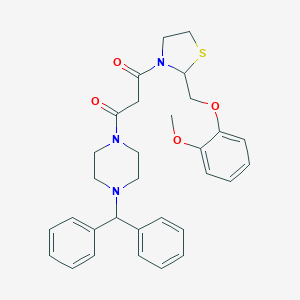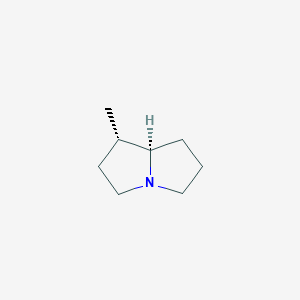
(1S,7AR)-1-methylhexahydro-1H-pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,7AR)-1-methylhexahydro-1H-pyrrolizine, also known as 1-Me-6-aza-Bicyclo[3.2.0]heptane, is a bicyclic nitrogen-containing compound that has gained attention in the scientific community due to its unique chemical structure and potential applications.
Mecanismo De Acción
The mechanism of action of (1S,7AR)-1-methylhexahydro-1H-pyrrolizine involves the inhibition of monoamine oxidase B, which results in increased levels of dopamine and other neurotransmitters in the brain. This increase in neurotransmitter levels can lead to improved cognitive function and mood regulation, making (1S,7AR)-1-methylhexahydro-1H-pyrrolizine a potential therapeutic agent for neurological disorders such as Parkinson's disease and depression.
Biochemical and Physiological Effects:
Studies have shown that (1S,7AR)-1-methylhexahydro-1H-pyrrolizine can have various biochemical and physiological effects, including the inhibition of monoamine oxidase B, the reduction of oxidative stress, and the modulation of neurotransmitter levels. Additionally, the compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1S,7AR)-1-methylhexahydro-1H-pyrrolizine is its potential as a selective inhibitor of monoamine oxidase B, which can lead to improved cognitive function and mood regulation. Additionally, the compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one limitation of (1S,7AR)-1-methylhexahydro-1H-pyrrolizine is its potential toxicity, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research involving (1S,7AR)-1-methylhexahydro-1H-pyrrolizine. One potential direction is the development of new therapeutic agents for neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to explore the compound's anti-inflammatory and antioxidant properties and its potential use in the treatment of various diseases. Finally, the toxicity of (1S,7AR)-1-methylhexahydro-1H-pyrrolizine should be further studied to determine its safety and potential for use in human clinical trials.
In conclusion, (1S,7AR)-1-methylhexahydro-1H-pyrrolizine is a unique compound with potential applications in drug discovery and development, as well as in the study of neurological disorders. Its mechanism of action involves the inhibition of monoamine oxidase B, leading to increased levels of neurotransmitters in the brain. The compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, its potential toxicity should be further studied to determine its safety for use in human clinical trials.
Métodos De Síntesis
The synthesis of (1S,7AR)-1-methylhexahydro-1H-pyrrolizine can be achieved through various methods, including the reduction of pyridinium salts or the cyclization of dienes. One common method involves the reaction of 1,5-hexadiene with hydroxylamine hydrochloride and sodium acetate in acetic acid, followed by hydrogenation using a palladium catalyst.
Aplicaciones Científicas De Investigación
(1S,7AR)-1-methylhexahydro-1H-pyrrolizine has shown potential in various scientific research applications, including drug discovery and development, as well as in the study of neurological disorders. Studies have shown that the compound can act as a selective inhibitor of monoamine oxidase B, an enzyme that plays a role in the breakdown of dopamine and other neurotransmitters. Additionally, (1S,7AR)-1-methylhexahydro-1H-pyrrolizine has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
178035-24-0 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
(1S,8R)-1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H15N/c1-7-4-6-9-5-2-3-8(7)9/h7-8H,2-6H2,1H3/t7-,8+/m0/s1 |
Clave InChI |
BFHBAQJJQJPDGF-JGVFFNPUSA-N |
SMILES isomérico |
C[C@H]1CCN2[C@@H]1CCC2 |
SMILES |
CC1CCN2C1CCC2 |
SMILES canónico |
CC1CCN2C1CCC2 |
Sinónimos |
1H-Pyrrolizine,hexahydro-1-methyl-,(1S,7aR)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




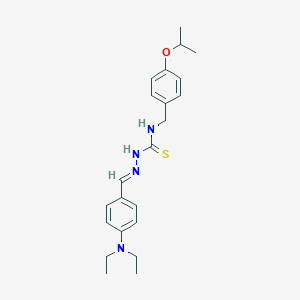
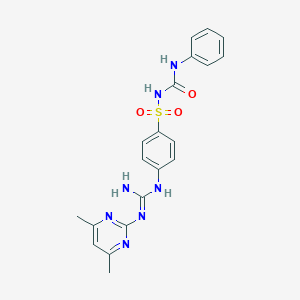
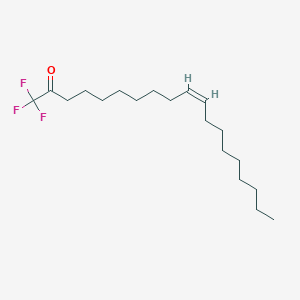

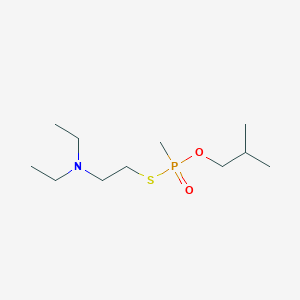
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)
![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)
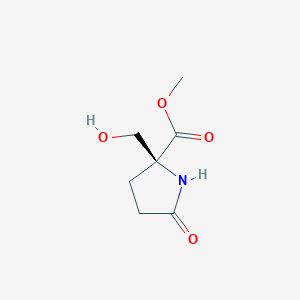
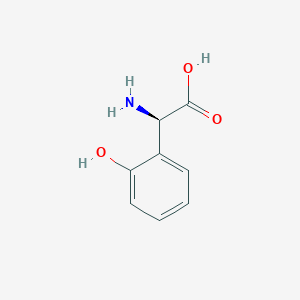
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)

